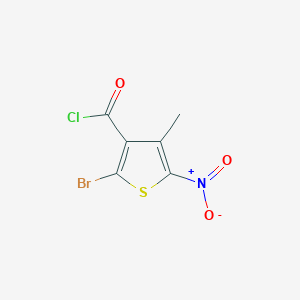
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of bromine, methyl, nitro, and carbonyl chloride functional groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride typically involves multi-step reactions starting from thiophene or its derivativesThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Reduction: Hydrogen gas (H2), catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: 2-Amino-4-methyl-5-nitro-3-thiophenecarbonyl chloride (when amines are used).
Reduction: 2-Bromo-4-methyl-5-amino-3-thiophenecarbonyl chloride.
Oxidation: 2-Bromo-4-carboxy-5-nitro-3-thiophenecarbonyl chloride.
Applications De Recherche Scientifique
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and carbonyl chloride can facilitate interactions with nucleophilic sites in biomolecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methyl-5-nitrothiophene: Lacks the carbonyl chloride group.
4-Methyl-5-nitro-3-thiophenecarbonyl chloride: Lacks the bromine atom.
2-Bromo-3-methyl-4-nitrothiophene: Different substitution pattern on the thiophene ring.
Uniqueness
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is unique due to the combination of bromine, methyl, nitro, and carbonyl chloride groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
97187-69-4 |
|---|---|
Formule moléculaire |
C6H3BrClNO3S |
Poids moléculaire |
284.52 g/mol |
Nom IUPAC |
2-bromo-4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c1-2-3(5(8)10)4(7)13-6(2)9(11)12/h1H3 |
Clé InChI |
PPXHPYXVCMJCOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)Cl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


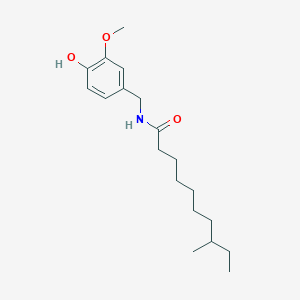
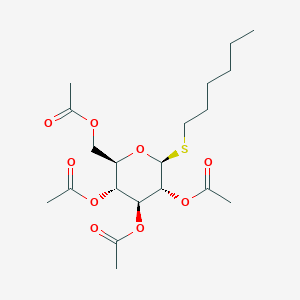

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
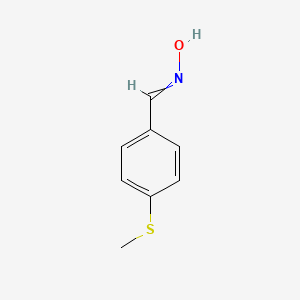
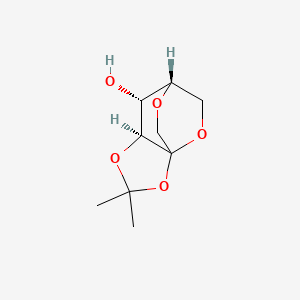


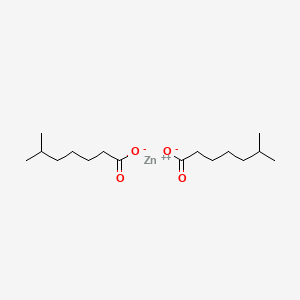
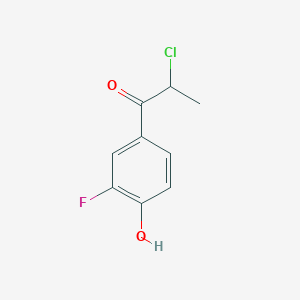
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

